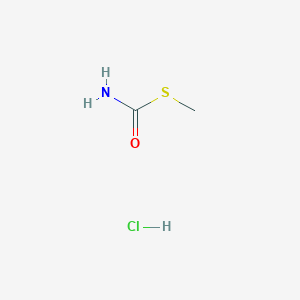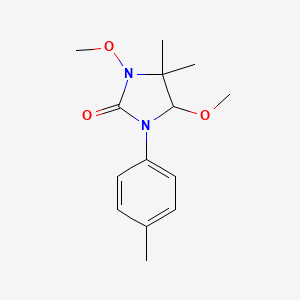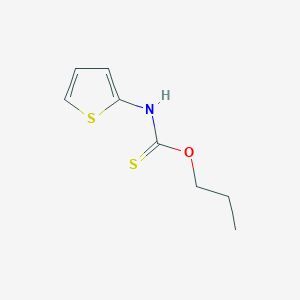
S-methyl carbamothioate;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
S-methyl carbamothioate;hydrochloride: is an organosulfur compound with the molecular formula C₂H₅NOS. It is known for its diverse applications in organic synthesis and various industrial processes. The compound is characterized by the presence of a sulfur atom, which imparts unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of S-methyl carbamothioate;hydrochloride typically involves the reaction of isocyanides, elemental sulfur, and aryl iodides. This process is catalyzed by copper and involves two consecutive C–S bond formations . The reaction conditions are mild and can be carried out under ambient temperature and pressure.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale catalytic processes using similar reagents and conditions as in laboratory synthesis. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product.
化学反応の分析
Types of Reactions: S-methyl carbamothioate;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: It can be reduced to form thiols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfur atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols are commonly employed.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry: S-methyl carbamothioate;hydrochloride is used as an intermediate in the synthesis of various organic compounds. Its unique reactivity makes it valuable in the development of new chemical reactions and materials.
Biology: In biological research, the compound is studied for its potential as a biochemical probe. Its ability to interact with biological molecules makes it useful in understanding enzyme mechanisms and protein functions.
Medicine: Its sulfur-containing structure is of interest in the development of therapeutic agents with antimicrobial and anticancer properties .
Industry: Industrially, this compound is used in the production of agrochemicals, dyes, and polymers. Its reactivity and stability make it suitable for various manufacturing processes.
作用機序
The mechanism by which S-methyl carbamothioate;hydrochloride exerts its effects involves the formation of covalent bonds with target molecules. The sulfur atom in the compound can form strong interactions with metal ions and other electrophilic centers, leading to the modulation of biological and chemical pathways .
類似化合物との比較
S-ethyl carbamothioate: Similar structure but with an ethyl group instead of a methyl group.
S-propyl carbamothioate: Contains a propyl group, leading to different reactivity and properties.
S-butyl carbamothioate: Longer alkyl chain, affecting solubility and stability.
Uniqueness: S-methyl carbamothioate;hydrochloride is unique due to its specific reactivity profile and the presence of a methyl group, which influences its chemical behavior and applications. Compared to its analogs, it offers distinct advantages in terms of reactivity and ease of synthesis .
特性
CAS番号 |
61167-20-2 |
|---|---|
分子式 |
C2H6ClNOS |
分子量 |
127.59 g/mol |
IUPAC名 |
S-methyl carbamothioate;hydrochloride |
InChI |
InChI=1S/C2H5NOS.ClH/c1-5-2(3)4;/h1H3,(H2,3,4);1H |
InChIキー |
QNJDXPGUSLXMIW-UHFFFAOYSA-N |
正規SMILES |
CSC(=O)N.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![4-[3-(Dimethylamino)propyl]phenol;hydrobromide](/img/structure/B14590131.png)
![2-Chloro-1-[dichloro(methyl)-lambda~4~-selanyl]-2-methylpropane](/img/structure/B14590136.png)
![6-Propyloctahydropyrrolo[1,2-a]pyrimidine](/img/structure/B14590153.png)
![2-[(Oxiran-2-yl)methoxy]-3-[3-(triethylsilyl)propoxy]propan-1-ol](/img/structure/B14590161.png)



![2-Ethyl-6,10-dithiaspiro[4.5]decan-1-one](/img/structure/B14590179.png)
![2-Pyrimidinamine, 4-(4-methoxyphenyl)-5-[(methylsulfonyl)methyl]-](/img/structure/B14590185.png)
![3-[2-(2-Methylprop-2-en-1-yl)phenoxy]-6-phenylpyridazine](/img/structure/B14590194.png)
![2-(3-Methylphenyl)-2-azaspiro[4.4]nonane-1,3-dione](/img/structure/B14590202.png)
![Dipropyl {[(butan-2-yl)amino]methyl}phosphonate](/img/structure/B14590203.png)
